molecular formula C17H17NOS B12753324 Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- CAS No. 72353-19-6

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

Cat. No.: B12753324
CAS No.: 72353-19-6
M. Wt: 283.4 g/mol
InChI Key: LJONPVWRZOUNAK-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- is a chiral acetamide derivative featuring a thioether linkage to a 1-(9H-fluoren-2-yl)ethyl group. Its structure includes:

  • Acetamide backbone: Provides hydrogen-bonding capability via the amide group.
  • Thioether bridge (-S-): Enhances metabolic stability compared to oxygen analogs.
  • 9H-Fluoren-2-yl substituent: A bulky aromatic system that increases lipophilicity and may influence π-π stacking interactions.

While exact physico-chemical data (e.g., melting point, solubility) are unavailable, its molecular formula is inferred as C₁₇H₁₇NOS (molecular weight ~283 g/mol). The fluorene moiety distinguishes it from simpler acetamide derivatives, likely impacting solubility and binding affinity in biological systems.

Properties

CAS No.

72353-19-6

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide

InChI

InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19)

InChI Key

LJONPVWRZOUNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid typically involves multiple steps, starting with the preparation of the fluorenyl precursor. One common method involves the reaction of fluorenone with ethylmercaptan under acidic conditions to form the fluorenyl-ethylmercapto intermediate. This intermediate is then reacted with acetic acid amide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- has garnered attention for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its unique structure may enhance interactions with biological targets involved in cancer progression.
  • Antimicrobial Properties : Research indicates that fluorenone derivatives can inhibit bacterial strains such as E. coli and Staphylococcus aureus. The thioether linkage may contribute to its biological activity by enhancing solubility and bioavailability.

Biological Research

The compound is being investigated for its interactions with biological macromolecules:

  • Protein Binding Studies : Initial findings suggest that Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- may bind to specific proteins or nucleic acids, potentially altering their functions. This could lead to insights into drug design targeting protein-protein interactions.

Materials Science

Due to its unique structural features, this compound is also explored for applications in materials science:

  • Organic Semiconductors : The fluorenyl group can facilitate electronic properties suitable for organic semiconductor applications. Its incorporation into polymer matrices may enhance charge transport characteristics.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the cytotoxic effects of fluorenone derivatives on breast cancer cells. The findings indicated that compounds similar to Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- could inhibit cell proliferation through apoptosis induction.
  • Antimicrobial Efficacy : Research conducted on related fluorenone compounds demonstrated significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.
  • Material Development : Experimental work on integrating Acetamide derivatives into polymer films showed improved electrical conductivity and stability under thermal stress, indicating their viability in electronic applications.

Mechanism of Action

The mechanism of action of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the ethylmercapto group can form covalent bonds with proteins, affecting their function and stability.

Comparison with Similar Compounds

Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- ( )

  • Molecular Formula: C₁₆H₁₄FNOS
  • Molecular Weight : 287.35 g/mol
  • Methylthio group: Smaller than the ethylthio group in the target compound, reducing steric hindrance.
  • Structural Differences :
    • Lack of ethyl spacer in the thioether chain.
    • Fluorine at position 7 alters electronic properties compared to the unsubstituted fluorene in the target.
  • Implications : Higher polarity due to fluorine may improve aqueous solubility but reduce membrane permeability .

Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-(isopropyl)- ( )

  • Molecular Formula: Not explicitly provided (heterocyclic system complicates calculation).
  • Key Features: Triazinoindole core: A nitrogen-rich heterocycle enabling diverse hydrogen-bonding interactions. 8-Fluoro and 5-methyl groups: Fluorine enhances metabolic stability; methyl adds steric bulk.
  • Structural Differences: Replacement of fluorene with a triazinoindole system introduces polarizable π-electrons and hydrogen-bond donors. Isopropyl group replaces the chiral ethyl spacer in the target.
  • Implications : The heterocycle may improve binding to enzymes or receptors requiring planar aromatic interactions .

Acetamide, 2-[[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio]- ( )

  • Molecular Formula : C₁₆H₁₅N₃O₂S
  • Molecular Weight : 329.37 g/mol
  • Key Features: Cyano and methoxyphenyl groups: Electron-withdrawing (cyano) and electron-donating (methoxy) substituents modulate electronic density. Tetrahydropyridinone ring: A semi-saturated system balancing rigidity and flexibility.
  • Structural Differences: Absence of aromatic fluorene; replaced by a methoxyphenyl-substituted pyridinone. Additional nitrogen and oxygen atoms increase polarity.
  • Implications: The cyano group may enhance reactivity in nucleophilic environments compared to the inert fluorene .

Research Implications

  • Fluorene vs. Heterocycles : The target’s fluorene moiety offers greater hydrophobicity, favoring lipid bilayer penetration, while heterocyclic analogs () may exhibit improved solubility and target-specific binding .
  • Chirality : The (+)-enantiomer of the target compound could show enhanced biological activity compared to racemic mixtures of other analogs.
  • Substituent Effects : Fluorine in and improves metabolic stability but may reduce bioavailability due to increased polarity.

Limitations

  • Lack of experimental data for the target compound necessitates reliance on structural analogies.
  • Biological activity and pharmacokinetic profiles remain speculative without empirical studies.

Biological Activity

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-, also known by its CAS number 72353-26-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H17NOS
  • Molar Mass : 283.39 g/mol
  • CAS Number : 72353-26-5

The biological activity of Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- has been linked to its interaction with various biological targets. Research indicates that it may act as a modulator for certain ion channels, particularly TRPV4 (transient receptor potential vanilloid 4) and TRPV1 channels. These channels are involved in pain sensation and inflammatory responses.

TRPV Channel Interaction

In vitro assays have demonstrated that derivatives of this compound exhibit selective antagonistic activity towards TRPV4 while showing minimal interaction with TRPV1. This selectivity suggests potential therapeutic applications in pain management without the side effects associated with TRPV1 modulation .

Structure-Activity Relationships (SAR)

The structure of Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)- plays a crucial role in its biological activity. Modifications to the fluorenyl moiety and the ethyl thio group have been explored to enhance potency and selectivity. For instance:

  • Bulky Groups : The presence of bulky electron-rich groups at specific positions has been correlated with increased TRPV4 antagonism.
  • Functionalization : Variations in the functional groups attached to the amide nitrogen have shown significant impacts on the compound's efficacy and selectivity.

Anticancer Activity

Recent studies have investigated the anticancer properties of Acetamide derivatives. In particular, compounds derived from this scaffold were evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Observations
6HeLa>25No significant cytotoxicity observed
18A549>25No significant cytotoxicity observed

These findings suggest that while these compounds may not exhibit direct cytotoxic effects at higher concentrations, further exploration into their mechanisms could reveal synergistic effects when used in combination therapies .

TRPV4 Selectivity

A notable study focused on the evaluation of several derivatives for their ability to selectively inhibit TRPV4:

CompoundTRPV4 ActivityTRPV1 ActivitySelectivity Ratio
1ActiveInactiveHigh
3ModerateInactiveModerate
15InactiveInactiveN/A

This table illustrates the varying degrees of activity against the two channels, highlighting the potential for developing selective TRPV4 modulators from this chemical framework .

Q & A

Q. What are the optimal synthetic routes for (+)-2-((1-(9H-fluoren-2-yl)ethyl)thio)acetamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves thiol-ene "click" chemistry or nucleophilic substitution between a fluorenyl-derived thiol and a bromo/chloroacetamide precursor. For chiral purity, asymmetric synthesis or chiral chromatography (e.g., HPLC with a chiral stationary phase) is critical. Post-synthesis purification via recrystallization or flash chromatography using ethyl acetate/hexane gradients can isolate the (+)-enantiomer. Characterization by 1H^1H-NMR and 13C^{13}C-NMR should confirm the absence of diastereomers or unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Infrared (IR) spectroscopy identifies thioether (C–S stretch at ~600–700 cm1^{-1}) and amide (N–H stretch at ~3300 cm1^{-1}) functional groups. Nuclear Overhauser Effect Spectroscopy (NOESY) can resolve stereochemistry by analyzing spatial proximity of fluorenyl protons to the chiral center .

Q. How should researchers handle solubility challenges in biological assays for this lipophilic compound?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility. Dynamic light scattering (DLS) can monitor aggregation. For in vitro assays, pre-equilibrate the compound in assay buffer and validate stability via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Perform dose-response curves with strict controls for solvent effects and cytotoxicity. Statistical tools like Grubbs’ test identify outliers, while meta-analysis of independent studies accounts for batch-to-batch variability .

Q. How can computational modeling predict the interaction of (+)-2-((1-(9H-fluoren-2-yl)ethyl)thio)acetamide with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to map binding affinities, prioritizing the fluorenyl group’s hydrophobic interactions. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over time. Validate predictions with mutagenesis studies on key residues .

Q. What experimental designs mitigate steric hindrance effects caused by the fluorenyl moiety in catalytic studies?

  • Methodological Answer : Introduce flexible linkers (e.g., polyethylene glycol) between the fluorenyl group and the active site. Steric maps generated via X-ray crystallography or cryo-EM guide rational modifications. Compare activity of the (+)-enantiomer with its diastereomer to isolate steric vs. electronic contributions .

Q. How do researchers address discrepancies in enantiomeric excess (ee) measurements during scale-up?

  • Methodological Answer : Employ chiral HPLC with a cellulose-based column for ee quantification. Use circular dichroism (CD) spectroscopy to cross-check optical purity. Process analytical technology (PAT) tools, such as in-line IR probes, monitor ee in real-time during continuous flow synthesis .

Data Presentation & Validation

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50}. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and R2R^2 values to quantify goodness-of-fit .

Q. How should researchers document synthetic reproducibility for peer review?

  • Methodological Answer : Include detailed step-by-step protocols with reaction monitoring data (TLC/Rf values, NMR time courses). Provide batch-specific characterization (e.g., HPLC chromatograms, melting points). Archive raw data in repositories like Zenodo for independent verification .

Critical Evaluation of Sources

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